molecular formula C26H17ClO3 B11159353 6-chloro-7-(naphthalen-1-ylmethoxy)-4-phenyl-2H-chromen-2-one

6-chloro-7-(naphthalen-1-ylmethoxy)-4-phenyl-2H-chromen-2-one

Cat. No.: B11159353
M. Wt: 412.9 g/mol
InChI Key: FUCWAKWRAMAXAJ-UHFFFAOYSA-N
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Description

6-chloro-7-(naphthalen-1-ylmethoxy)-4-phenyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-(naphthalen-1-ylmethoxy)-4-phenyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-4-phenyl-2H-chromen-2-one and naphthalen-1-ylmethanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Reaction Mechanism: The naphthalen-1-ylmethanol undergoes a nucleophilic substitution reaction with 6-chloro-4-phenyl-2H-chromen-2-one, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-(naphthalen-1-ylmethoxy)-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted chromenones.

Scientific Research Applications

6-chloro-7-(naphthalen-1-ylmethoxy)-4-phenyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-7-(naphthalen-1-ylmethoxy)-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-7-(naphthalen-1-ylmethoxy)-4-phenyl-2H-chromen-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chromenone core with naphthalen-1-ylmethoxy and phenyl groups makes it a versatile compound for various research applications.

Properties

Molecular Formula

C26H17ClO3

Molecular Weight

412.9 g/mol

IUPAC Name

6-chloro-7-(naphthalen-1-ylmethoxy)-4-phenylchromen-2-one

InChI

InChI=1S/C26H17ClO3/c27-23-13-22-21(18-7-2-1-3-8-18)14-26(28)30-24(22)15-25(23)29-16-19-11-6-10-17-9-4-5-12-20(17)19/h1-15H,16H2

InChI Key

FUCWAKWRAMAXAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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